Propargyl-PEG1-SS-alcohol

Beschreibung

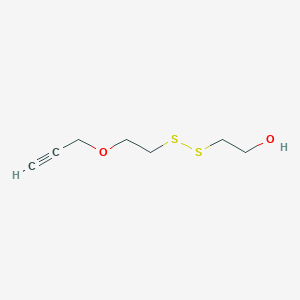

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-prop-2-ynoxyethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZUBJGVOIBKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG1-SS-alcohol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of Propargyl-PEG1-SS-alcohol

This compound is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique trifunctional structure, comprising a propargyl group, a single polyethylene (B3416737) glycol (PEG) unit, a cleavable disulfide bond, and a terminal alcohol, provides a versatile platform for the precise assembly of complex biomolecules. This guide offers a comprehensive overview of its chemical properties, structure, and methodologies for its application.

Core Chemical Structure and Properties

This compound, with the chemical name 2-((2-(prop-2-yn-1-yloxy)ethyl)disulfanyl)ethan-1-ol, is a molecule designed with distinct functional domains that impart specific and advantageous characteristics for its role as a linker.[]

Molecular Structure:

The structure consists of:

-

A Propargyl Group (H-C≡C-CH₂-): This terminal alkyne is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific formation of a stable triazole linkage with azide-modified molecules.[2][3][4][5]

-

A Single Polyethylene Glycol Unit (-PEG1-): The short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

-

A Disulfide Bond (-S-S-): This bond is designed to be stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher. This differential stability allows for the controlled release of a payload within the target cell.[2]

-

A Primary Alcohol (-OH): The terminal hydroxyl group provides a versatile point for further chemical modification or attachment to other molecules of interest.[2]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₂S₂ | [6] |

| Molecular Weight | 192.3 g/mol | [6] |

| CAS Number | 1391914-41-2 | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

| Boiling Point | 319.2 ± 32.0 °C at 760 mmHg | [] |

| Flash Point | 146.8 ± 25.1 °C | [] |

| Solubility | 10 mM in DMSO | [] |

| Purity | Typically >95% | |

| SMILES | C#CCOCCSSCCO | [6] |

| InChI Key | WFZUBJGVOIBKLI-UHFFFAOYSA-N | [2] |

Experimental Protocols

While specific experimental conditions will vary depending on the substrates and desired outcomes, the following sections provide generalized protocols for the key reactions involving this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating the propargyl group of the linker to an azide-containing molecule (e.g., an azide-modified payload).

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

-

Dissolve the azide-containing molecule and a molar equivalent of this compound in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 molar equivalents).

-

In another vial, prepare a solution of CuSO₄ (typically 1-2 molar equivalents).

-

Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Add the CuSO₄ solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

-

Disulfide-linked conjugate

-

Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP))

-

Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Dissolve the disulfide-linked conjugate in the chosen buffer.

-

Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

-

Add the reducing agent to the solution of the conjugate to a final concentration of 10-50 mM.

-

Incubate the reaction at 37 °C for 1-2 hours.

-

The cleavage can be monitored by HPLC or SDS-PAGE (for protein conjugates).

-

The cleaved products can be separated and analyzed as required.

Mandatory Visualizations

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway: Intracellular Drug Release

This diagram depicts the mechanism of drug release from an ADC within a target cell.

Caption: Mechanism of intracellular payload release.

Safety and Handling

Conclusion

This compound is a valuable tool for researchers and professionals in the field of drug development. Its well-defined structure and multifunctional nature allow for the creation of sophisticated bioconjugates with controlled release properties. The combination of a "clickable" propargyl group, a solubilizing PEG spacer, a cleavable disulfide bond, and a modifiable alcohol group offers a high degree of versatility and control in the design of targeted therapeutics. A thorough understanding of its chemical properties and reaction mechanisms is essential for its successful implementation in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG1-SS-alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-alcohol is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug delivery. Its unique architecture, incorporating a terminal alkyne for "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cleavable disulfide bond for controlled release, and a terminal hydroxyl group for further functionalization, makes it a versatile tool in the construction of complex biomolecules. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on its application in the development of Antibody-Drug Conjugates (ADCs).

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the preparation of two key thiol intermediates followed by their oxidative coupling to form the desired unsymmetrical disulfide.

Synthetic Pathway

The plausible synthetic pathway for this compound is outlined below. This pathway involves the synthesis of 2-(prop-2-yn-1-yloxy)ethan-1-thiol and its subsequent reaction with 2-mercaptoethanol.

Propargyl-PEG1-SS-alcohol mechanism of action in bioconjugation

An In-depth Technical Guide to Propargyl-PEG1-SS-alcohol: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][] This molecule is meticulously designed with three key functional components integrated into a single, versatile scaffold: a terminal propargyl group for "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer, and a reductively cleavable disulfide bond.[3][4] Its structure allows for the stable and efficient linkage of biomolecules, such as antibodies, to payloads like cytotoxic drugs, while also providing a specific mechanism for payload release within the target cellular environment.[1][] This guide details the core mechanisms of action, presents relevant quantitative data, and provides key experimental protocols for the application of this compound in advanced bioconjugation strategies.

Core Mechanism of Action: A Multifunctional Linker

The functionality of this compound is derived from the distinct chemical properties of its three primary components: the propargyl group, the disulfide bond, and the PEG spacer.

The Propargyl Group: A Handle for Click Chemistry

The terminal alkyne of the propargyl group is a key substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][6] This reaction's high efficiency, specificity, and biocompatibility make it ideal for conjugating the linker to azide-modified molecules.[6][7] Two primary methods are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][8] The reaction is robust and can be performed in aqueous conditions, making it suitable for biomolecule conjugation.[7] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative.[6] This reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne like the propargyl group. While this compound itself is not used for SPAAC, the principles of SPAAC highlight the utility of the azide-alkyne reaction pair in bioorthogonal chemistry. The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid cycloaddition.[9][10]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

The Disulfide Bond: A Reductively Cleavable Core

The disulfide (-S-S-) bond is the linker's key feature for controlled payload release.[] This bond is relatively stable in the oxidative environment of the bloodstream but is readily cleaved under the reducing conditions found inside cells, where concentrations of glutathione (B108866) (GSH) are significantly higher (1-10 mM intracellularly vs. ~5 µM in blood plasma).[][11]

The cleavage mechanism is a thiol-disulfide exchange reaction.[11] An intracellular thiolate anion, typically from glutathione, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide and the release of the other portion of the linker as a free thiol. A second glutathione molecule then attacks the mixed disulfide, regenerating the original glutathione disulfide (GSSG) and releasing the fully reduced payload-linker fragment.[6]

Caption: Glutathione-mediated reductive cleavage of the disulfide bond.

The PEG1 Spacer and Terminal Alcohol

The single polyethylene glycol (PEG1) unit serves primarily as a short, hydrophilic spacer.[3] It can help to improve the solubility of hydrophobic payloads and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[12][] The terminal hydroxyl (-OH) group provides an additional site for further derivatization or modification if required, though the propargyl group is the primary handle for the initial bioconjugation.[4]

Quantitative Data Presentation

While precise kinetic data for the this compound molecule is not extensively published, the following tables summarize representative data for its core functional reactions from studies on similar linkers.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

This table provides context for the rapid kinetics achievable with azide-alkyne cycloadditions, particularly with the strained alkynes used in catalyst-free SPAAC. The rate of CuAAC with terminal alkynes like the propargyl group is also very rapid, though dependent on catalyst and ligand concentrations.

| Cyclooctyne Derivative | Azide | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| PYRROC | Benzyl Azide | CD₃CN | 0.060 | [14] |

| PYRROC-BODIPY-FL | 5-TAMRA Azide | PBS | 13.9 | [14] |

| BCN (endo-isomer) | Benzyl Azide | DMSO | 0.15 | [10] |

| [9+1]CPP | Benzyl Azide | DMSO-d₆ | 2.2 x 10⁻³ | [9] |

| [11+1]CPP | Benzyl Azide | DMSO-d₆ | 4.5 x 10⁻⁴ | [9] |

Note: Data illustrates the range of SPAAC reaction rates; CuAAC rates are typically very high but vary with reaction conditions.

Table 2: Representative Data on Disulfide Linker Cleavage

This table summarizes the stability and cleavage rates of various disulfide linkers under different reductive conditions. The rate of cleavage is highly dependent on steric hindrance around the disulfide bond and the concentration of the reducing agent.

| Linker/Conjugate | Condition | Time | % Cleavage / Half-life (t₁/₂) | Reference |

| Hydrazone-Disulfide Linker | pH 7.4 Buffer | - | Stable | [15] |

| Hydrazone-Disulfide Linker | pH 4.5 Buffer | - | Labile | [15] |

| Phenylketone-Hydrazone | Human/Mouse Plasma | - | t₁/₂ ≈ 2 days | [15] |

| Unhindered Disulfide | 5 mM GSH | 3 hours | ~50% | [16] |

| BChl-S-S-NI Conjugate | 5 mM GSH | 21 hours | 76% (fluorescence recovery) | [17] |

| Sterically Hindered Linker | DTT (in vitro) | - | More stable than unhindered | [18] |

| Sterically Hindered Linker | Mouse Plasma | - | More stable than unhindered | [18] |

Experimental Protocols

The following are representative protocols for the use of this compound in a typical bioconjugation workflow.

Protocol 1: CuAAC Bioconjugation

This protocol describes a general method for conjugating an azide-modified payload (e.g., a small molecule drug) to a biomolecule functionalized with this compound.

Materials:

-

Alkyne-functionalized biomolecule (e.g., protein-linker conjugate)

-

Azide-modified payload

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

EDTA solution (for quenching)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule and the azide-modified payload in the reaction buffer. A 3-5 molar excess of the payload is typically used.

-

Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidation.[7][8]

-

Reaction Initiation:

-

Add the copper/ligand complex to the biomolecule/payload mixture. The final concentration of copper is typically 50-250 µM.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.[8]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE or HIC-HPLC for proteins).[8]

-

Quenching: Once the reaction is complete, quench it by adding EDTA to a final concentration of ~10 mM to chelate the copper.

-

Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography or dialysis) to remove excess reagents, catalyst, and byproducts.

Protocol 2: Reductive Cleavage of Disulfide Bond

This protocol describes an in vitro method to cleave the disulfide bond using Dithiothreitol (DTT) for analytical purposes or Glutathione (GSH) to mimic intracellular conditions.[11]

Materials:

-

Disulfide-linked bioconjugate (1 mg/mL in PBS)

-

Dithiothreitol (DTT) stock solution (1 M in water, freshly prepared)

-

Reduced Glutathione (GSH) stock solution (100 mM in PBS, pH adjusted to 7.4, freshly prepared)

-

Quenching reagent (e.g., N-ethylmaleimide, NEM)

-

Analysis system (e.g., LC-MS, RP-HPLC, SDS-PAGE)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add the bioconjugate solution.

-

Add Reducing Agent:

-

Incubation: Incubate the reaction mixture at 37°C. For kinetic analysis, take aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).[11]

-

Quenching (for kinetic analysis): Immediately stop the reaction in the aliquots by adding an alkylating agent like NEM to cap free thiols or by flash freezing.[11]

-

Analysis: Analyze the reaction mixture and quenched aliquots by LC-MS or HPLC to quantify the amount of released payload and remaining intact conjugate. For protein conjugates, SDS-PAGE under reducing vs. non-reducing conditions can visualize cleavage.[11][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1391914-41-2 | RFC91441 [biosynth.com]

- 4. This compound, 1391914-41-2 | BroadPharm [broadpharm.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 14. PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molecules by SPAAC - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00212E [pubs.rsc.org]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. A New Glutathione-Cleavable Theranostic for Photodynamic Therapy Based on Bacteriochlorin e and Styrylnaphthalimide Derivatives | MDPI [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapies that merge the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[1][2] This combination allows for the selective delivery of highly toxic agents to cancer cells, minimizing systemic exposure and associated side effects.[3] The linker, a chemical bridge connecting the antibody and the payload, is a pivotal component that profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4][5]

An ideal linker must perform a dual function: it must be sufficiently stable to prevent premature payload release while the ADC circulates in the bloodstream, and it must allow for rapid and efficient cleavage to unleash the cytotoxic drug once the ADC has reached its target.[4][6] Cleavable linkers are designed to exploit the unique physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[7][8] These linkers undergo scission in response to specific triggers such as low pH, high concentrations of reducing agents, or the presence of specific enzymes, thereby ensuring targeted drug release.[7][9] The vast majority of ADCs in clinical development utilize such specific release mechanisms.[1][10]

This guide provides a comprehensive technical overview of the core types of cleavable linkers used in modern ADCs, their mechanisms of action, comparative data, and the experimental protocols essential for their evaluation.

Core Principles of ADC Action with Cleavable Linkers

The general mechanism of action for an ADC with a cleavable linker involves several key steps. The ADC first circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell.[11] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked into intracellular compartments like endosomes and lysosomes.[] It is within these compartments, or the cytosol, that the linker encounters the specific conditions required for its cleavage, leading to the release of the cytotoxic payload.[9] The released drug can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately inducing apoptosis.[]

Some ADCs can also inhibit downstream signaling pathways directly via their antibody component, providing a dual anti-tumor effect.[11] For example, the antibody part of an ADC can block growth factor receptors like HER2, inhibiting critical cell growth and survival pathways such as the PI3K and MAPK pathways.[11]

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are primarily categorized based on the specific physiological trigger that induces their cleavage.

Chemically Cleavable Linkers

These linkers rely on the distinct chemical environments within the cell compared to the bloodstream.

Acid-labile linkers are engineered to be stable at the neutral pH of blood (~7.4) but to undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9][13] The most common example is the hydrazone linker .[14][15] Upon internalization into these acidic organelles, the hydrazone bond is hydrolyzed, releasing the payload.[][] While effective, a key challenge with early hydrazone linkers was their potential for slow hydrolysis at physiological pH, which could lead to premature drug release and off-target toxicity.[14][15] However, their stability can be fine-tuned by modifying their chemical structure.[]

-

Example ADC: Mylotarg® (gemtuzumab ozogamicin) utilizes a hydrazone linker to connect a calicheamicin (B1180863) payload to an anti-CD33 antibody.[14][]

This class of linkers incorporates a disulfide bond , which is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell.[18][19] The intracellular concentration of glutathione (B108866) (GSH), a key reducing agent, is significantly higher (1-10 mmol/L) than in the plasma (~5 µmol/L).[14] This concentration gradient drives the reduction of the disulfide bridge, releasing the thiol-containing payload.[7][19] The steric hindrance around the disulfide bond can be modified to modulate the kinetics of payload release.[18]

-

Example ADCs: Several maytansinoid-based ADCs in clinical trials utilize disulfide linkers.[19]

Enzymatically Cleavable Linkers

These linkers are designed to be substrates for specific enzymes that are highly active within tumor cells or the tumor microenvironment.

Protease-sensitive linkers are the most common type used in clinically approved ADCs.[2][5] They typically contain a short peptide sequence that is selectively cleaved by lysosomal proteases, such as cathepsin B , which are often overexpressed in cancer cells.[7][8] The most widely used dipeptide sequence is valine-citrulline (Val-Cit) .[7][20] This linker is remarkably stable in human plasma but is efficiently cleaved by cathepsin B following ADC internalization and trafficking to the lysosome.[21] Other peptide sequences, such as valine-alanine (Val-Ala) and the tetrapeptide glycine-glycine-phenylalanine-glycine (GGFG), are also used.[9][14] The GGFG linker offers greater stability in the bloodstream compared to some other cleavable linkers.[9]

-

Example ADCs: Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin) use a Val-Cit linker, while Enhertu® (trastuzumab deruxtecan) employs a GGFG linker.[14]

This linker type utilizes a glycosidic bond that is cleaved by β-glucuronidase , an enzyme abundant in the lysosomes of tumor cells and also found in the tumor microenvironment.[22][23] β-glucuronidase activity is low in the systemic circulation, ensuring that the linker remains stable until it reaches the target site.[22] A significant advantage of β-glucuronide linkers is their high hydrophilicity, which can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads and can facilitate the preparation of ADCs with a high drug-to-antibody ratio (DAR).[15][23]

-

Application: β-glucuronide linkers have been successfully used to deliver various payloads, including auristatins and camptothecins, in preclinical models.[22][23]

Data Presentation: Comparative Analysis of Cleavable Linkers

The selection of a linker is a critical decision in ADC development, driven by the specific target, payload, and desired therapeutic profile. The tables below summarize key characteristics and quantitative data for the major classes of cleavable linkers.

Table 1: Summary of Cleavable Linker Properties

| Linker Type | Cleavage Trigger | Primary Cleavage Location | Common Chemical Moiety | Key Advantages | Key Disadvantages |

| pH-Sensitive | Low pH | Endosomes, Lysosomes | Hydrazone, Carbonate | Well-established chemistry | Potential for instability in circulation, leading to off-target toxicity[14][18] |

| Glutathione-Sensitive | High Glutathione Concentration | Cytosol | Disulfide | Good stability in plasma; release kinetics can be tuned[14][18] | Slower payload release compared to enzymatic linkers |

| Protease-Sensitive | Lysosomal Proteases (e.g., Cathepsin B) | Lysosomes | Dipeptides (Val-Cit, Val-Ala), Tetrapeptides (GGFG) | High plasma stability; widely used in approved ADCs[14][21] | Susceptibility to other proteases (e.g., neutrophil elastase); hydrophobicity can cause aggregation[20][21] |

| β-Glucuronide | β-Glucuronidase | Lysosomes, Tumor Microenvironment | β-Glucuronic Acid | High plasma stability; hydrophilic nature reduces aggregation[22][23] | Dependent on sufficient β-glucuronidase expression in the tumor |

Table 2: Selected Quantitative Data for ADC Linkers

| Linker/ADC Construct | Model System | Parameter | Value/Result | Reference |

| β-Glucuronide MMAF | Rat Plasma | Stability (Half-life) | Extrapolated to 81 days | [24] |

| Exo-linker (EVC) | Ces1C-containing mouse plasma | Stability (% free payload) | <5% free payload after 4 days | [20] |

| Vedotin (Val-Cit) | Human Liver Lysosomes | Cleavage Rate | >80% cleavage within 30 minutes | [25] |

| Deruxtecan (GGFG) | Human Liver Lysosomes | Cleavage Rate | Slower cleavage; near complete after 24 hours | [25] |

| P1' Tandem (Glucuronide-Val-Cit) | Rat Serum Stability Assay | Payload Retention | Remained mostly intact through day 12 | [26] |

| Monocleavage (Val-Cit) | Rat Serum Stability Assay | Payload Retention | Rapid payload loss observed | [26] |

| cAC10-β-glucuronide MMAE | s.c. Karpas 299 lymphoma model | Efficacy | Cures in all animals at ≥0.5 mg/kg dose | [24] |

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is crucial to characterize the performance of a cleavable linker and select the optimal candidate for an ADC.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.[8]

-

Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human or animal plasma.

-

Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[27]

-

ADC Capture: Immediately quench the reaction by placing samples on ice. Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.[8]

-

Analysis: Analyze the captured, intact ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[8][]

-

Calculation: Calculate the percentage of intact ADC remaining at each time point to determine its plasma half-life and the rate of drug deconjugation.[8]

Protocol 2: Cathepsin B Cleavage Assay

This protocol evaluates the susceptibility of a protease-sensitive linker to cleavage by its target enzyme.[8]

-

Reaction Setup: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Incubation: Add the ADC (e.g., 10 µM) and recombinant human cathepsin B (e.g., 1 µM) to the buffer. Incubate the mixture at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload. Plot the concentration of the released payload over time to determine the cleavage rate.[8]

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against target cancer cells.

-

Cell Culture: Plate a cancer cell line expressing the target antigen in a 96-well plate and allow cells to adhere overnight.[20]

-

Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, the free payload, and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).[20]

-

Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[20]

-

Analysis: Plot cell viability against concentration and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each condition.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living organism.

-

Tumor Implantation: Subcutaneously implant a human cancer cell line expressing the target antigen into immunodeficient mice (e.g., SCID mice).[27]

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[27]

-

Grouping: Randomize mice into treatment groups (e.g., vehicle control, ADC at various doses, unconjugated antibody).[27]

-

Administration: Administer the treatments, typically via a single intravenous (IV) injection.[27]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity, respectively.[27]

-

Endpoint: Conclude the study when tumors in the control group reach a specified size or based on other ethical endpoints. Analyze the differences in tumor growth inhibition between groups.

Conclusion and Future Directions

Cleavable linkers are a cornerstone of modern ADC technology, enabling the targeted release of potent cytotoxic agents and widening the therapeutic window.[1][4] The choice between pH-sensitive, reducible, and enzymatically-cleavable linkers depends on a multitude of factors, including the nature of the payload, the target antigen's biology, and the specific type of cancer.[23] Research continues to focus on developing novel linker technologies with improved stability, better hydrophilicity, and more sophisticated, multi-step cleavage mechanisms (e.g., tandem-cleavage linkers) to further enhance the safety and efficacy of ADCs.[20][26] The ongoing refinement of linker chemistry promises to expand the application of ADCs to a broader range of tumors and solidify their role as a critical modality in precision oncology.[29]

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labiotech.eu [labiotech.eu]

- 4. adcreview.com [adcreview.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. iphasebiosci.com [iphasebiosci.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 15. What are ADC Linkers? | AxisPharm [axispharm.com]

- 18. njbio.com [njbio.com]

- 19. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 23. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 29. pharmasalmanac.com [pharmasalmanac.com]

The Linchpin of Targeted Therapy: A Technical Guide to Disulfide Bonds in Stimuli-Responsive Drug Delivery

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

The paradigm of drug delivery is shifting from systemic administration towards targeted, "smart" systems that release therapeutic payloads precisely at the site of action. This approach promises to enhance efficacy while minimizing off-target toxicity. Among the most promising strategies in this domain is the use of stimuli-responsive systems, which are designed to undergo physicochemical changes in response to specific biological cues. This guide provides an in-depth examination of disulfide bonds, a critical chemical linker that leverages the unique redox environment of pathological tissues, particularly solid tumors, to trigger on-demand drug release.

The Core Principle: Exploiting the Redox Differential

The effectiveness of disulfide bonds (-S-S-) as triggers for drug release hinges on a fundamental biochemical difference between the extracellular and intracellular environments. The extracellular space, including the bloodstream, is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range (2-20 µM).[1][2] Conversely, the intracellular environment, especially within tumor cells, maintains a highly reducing state with a significantly elevated concentration of GSH, a tripeptide antioxidant, reaching millimolar levels (2-10 mM).[1][2][3] This concentration gradient, which can be up to 1000-fold, creates a specific trigger for drug delivery systems.[1][]

Disulfide bonds are stable in the oxidizing extracellular milieu, ensuring the drug carrier remains intact during circulation and minimizing premature drug leakage.[][5] However, upon cellular internalization, the high intracellular GSH concentration facilitates a thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond and the subsequent release of the conjugated drug.[2][3][6]

Figure 1: Logical workflow of disulfide bond-mediated drug release, highlighting stability in the extracellular space and cleavage in the high-glutathione intracellular environment.

Architectures of Disulfide-Linked Drug Delivery Systems

The disulfide linkage can be integrated into a variety of nanocarrier platforms. The choice of architecture depends on the physicochemical properties of the drug and the desired therapeutic application.

-

Polymer-Drug Conjugates (Prodrugs): The simplest design, where a drug is directly attached to a polymer backbone via a disulfide linker. This strategy can improve drug solubility and circulation half-life.

-

Disulfide-Crosslinked Nanoparticles and Nanogels: Polymeric nanoparticles or hydrogel networks (nanogels) are formed using disulfide-containing crosslinkers. In the presence of GSH, the crosslinks are broken, causing the nanoparticle structure to swell or disassemble, thereby releasing the encapsulated drug.[7]

-

Amphiphilic Block Copolymer Micelles: These micelles self-assemble in aqueous solution to form a core-shell structure. Disulfide bonds can be placed:

-

In the hydrophobic core: Leading to core destabilization and drug release.

-

At the core-shell interface: "Shell-sheddable" systems where the hydrophilic shell (often polyethylene (B3416737) glycol, PEG) is cleaved off inside the cell, exposing the drug-loaded core.[8]

-

As cross-linkers within the core: Creating core-crosslinked micelles that offer enhanced stability during circulation and burst release upon disulfide cleavage.[9]

-

-

Dendrimers and Liposomes: Disulfide bonds can be used to conjugate drugs to the surface of dendrimers or to create redox-sensitive liposomes that become permeable in a reducing environment.

Quantitative Data on System Performance

The performance of disulfide-responsive systems is evaluated based on their drug loading capacity, release kinetics, and biological efficacy. The following tables summarize representative data from various studies.

Table 1: Drug Loading and Entrapment Efficiency

| Carrier System | Drug | Drug Loading Content (DLC, wt%) | Entrapment Efficiency (EE, %) | Reference |

| Disulfide-bridged Nanoparticles (Thiolated Alginate) | Paclitaxel | 89.18% | 75.34% | --INVALID-LINK--[10] |

| GSH-Responsive Polyurethane Nanoparticles (GPUs) | Cisplatin | ~10% | Not Reported | --INVALID-LINK--[11] |

| Self-assembled Pt(IV) Prodrug Nanoparticles | Pt(IV) Prodrug | 11.24% | Not Reported | --INVALID-LINK--[12] |

Table 2: In Vitro Stimuli-Responsive Drug Release

| Carrier System | Drug | Condition (Control) | Cumulative Release (Control) | Condition (Stimulus) | Cumulative Release (Stimulus) | Time (h) | Reference |

| Disulfide Core-Crosslinked PU Micelles | Doxorubicin | PBS (pH 7.4) | ~20% | 10 mM GSH | ~75% | 24 | --INVALID-LINK--[9] |

| GSH-Responsive Polyurethane NPs (GPUs) | Cisplatin | 0 mM GSH | ~10% | 10 mM GSH | ~80% | 100 | --INVALID-LINK--[11] |

| Dual-Responsive NPs (Esterase + GSH) | Docetaxel | PBS (pH 7.4) | ~15% | 25 U Esterase + 20 mM GSH | 86% | 24 | --INVALID-LINK--[13] |

| Self-assembled Pt(IV) Prodrug NPs | Pt(IV) Prodrug | PBS (pH 7.4) | ~20% | 10 mM GSH | ~80% | 72 | --INVALID-LINK--[12] |

Key Experimental Protocols

Reproducibility and rigorous evaluation are paramount in the development of drug delivery systems. Below are detailed methodologies for key experiments.

Synthesis of Disulfide-Crosslinked Nanocarriers

This protocol describes a general method for creating disulfide-crosslinked micelles via self-assembly and subsequent oxidation of thiol groups.

-

Synthesize Thiol-Containing Polymer: Synthesize an amphiphilic block copolymer (e.g., PEG-b-poly(lysine)) using standard polymerization techniques.

-

Thiolation: Modify the side chains of the hydrophobic block (e.g., poly(lysine)) with a thiol-containing molecule (e.g., by reacting amine groups with Traut's reagent or N-acetylcysteine).

-

Self-Assembly: Dissolve the thiolated polymer in a water-miscible organic solvent (e.g., DMF or DMSO). Add this solution dropwise into an aqueous buffer under vigorous stirring to induce micelle formation.

-

Drug Loading: If encapsulating a drug, dissolve the hydrophobic drug along with the polymer in the organic solvent before self-assembly.

-

Crosslinking: Allow the thiol groups in the micelle core to oxidize and form disulfide crosslinks. This can be achieved by gentle stirring in an open-air environment for 24-48 hours or by adding a mild oxidizing agent.

-

Purification: Purify the crosslinked, drug-loaded micelles by dialysis against deionized water to remove the organic solvent and any unencapsulated drug.

In Vitro Drug Release Study (Dialysis Method)

This assay quantifies the rate and extent of drug release in response to a reducing stimulus.

-

Sample Preparation: Transfer a known volume (e.g., 1 mL) of the purified drug-loaded nanocarrier solution into a dialysis bag (with an appropriate molecular weight cut-off, MWCO, that retains the carrier but allows the free drug to pass through).

-

Release Media: Prepare two sets of release media. The control medium is a physiological buffer (e.g., PBS, pH 7.4). The stimulus medium is the same buffer supplemented with a biologically relevant concentration of a reducing agent (e.g., 10 mM GSH).

-

Incubation: Immerse the sealed dialysis bags into a larger volume of the release media (e.g., 50 mL) and incubate at 37°C with gentle agitation.

-

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium. Immediately replenish the volume with fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the cumulative percentage of drug release at each time point relative to the initial total amount of drug loaded in the nanocarriers.

Figure 2: Standard experimental workflow for an in vitro drug release study using the dialysis method.

MTT Cytotoxicity Assay

This assay assesses the viability of cells to determine the efficacy of the drug-loaded nanocarriers compared to the free drug.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: Prepare serial dilutions of the free drug, drug-loaded nanocarriers, and empty (blank) nanocarriers in cell culture medium.

-

Incubation: Remove the old medium from the cells and replace it with the treatment solutions. Include untreated cells as a control. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).

Figure 3: Signaling pathway for the intracellular processing of a disulfide-linked nanocarrier.

Challenges and Future Perspectives

Despite significant promise, the clinical translation of disulfide-responsive drug delivery systems faces several hurdles.

-

Premature Release: While disulfide bonds are more stable than other cleavable linkers (e.g., hydrazones), some premature drug leakage can still occur in the bloodstream due to interactions with serum proteins like albumin.[14] Strategies to mitigate this include introducing steric hindrance near the disulfide bond.[15]

-

Complexity of In Vivo Redox Environment: The tumor microenvironment is heterogeneous, and GSH levels can vary between different tumor types and even within the same tumor.[14] This can lead to variable drug release and efficacy.

-

"Thiol-Sink" Effect: The high concentration of thiol groups on the surface of red blood cells can potentially interact with and cleave disulfide bonds, leading to off-target release.

-

Scalability and Manufacturing: Reproducible, large-scale manufacturing of complex nanocarrier systems under Good Manufacturing Practice (GMP) standards remains a significant challenge.

The future of this field lies in creating more sophisticated and multi-responsive systems. Combining redox sensitivity with other triggers, such as pH, enzymes, or externally applied stimuli like light, can enhance targeting specificity and control over drug release.[13][16][17] Furthermore, developing linkers with tunable cleavage kinetics will allow for more precise control over the release profile, matching it to the specific requirements of the therapeutic agent and the disease being treated.[14] As our understanding of the biological barriers and tumor microenvironment deepens, the rational design of next-generation disulfide-linked carriers will continue to be a vibrant and clinically impactful area of research.

References

- 1. Glutathione-responsive nano-vehicles as a promising platform for targeted intracellular drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oipub.com [oipub.com]

- 10. Disulfide Bridged Nanoparticles of Thiolated Sodium Alginate and Eudragit RS100 for Oral Delivery of Paclitaxel: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione-Responsive Prodrug Nanoparticles for Effective Drug Delivery and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]

- 15. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 16. mdpi.com [mdpi.com]

- 17. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl-PEG1-SS-alcohol for beginners in click chemistry

An In-depth Technical Guide to Propargyl-PEG1-SS-alcohol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science.[1] Its molecular architecture is intelligently designed with three distinct functional components that impart unique capabilities for advanced chemical biology applications.[2][3] This guide provides a technical overview of its properties, reaction mechanisms, and experimental protocols for professionals beginning to work with this versatile reagent.

At its core, the molecule consists of:

-

A Propargyl Group : This terminal alkyne is the reactive handle for participating in the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5]

-

A Cleavable Disulfide (SS) Linker : This bond is stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing environment found inside cells, making it an ideal trigger for intracellular payload release.[5][6][7]

-

A Terminal Alcohol (-OH) : The hydroxyl group provides a secondary site for further chemical modification or conjugation, adding another layer of versatility.[2][3]

-

A Single PEG Unit (PEG1) : The short polyethylene (B3416737) glycol spacer enhances aqueous solubility and provides a defined distance between the conjugated molecules.[1][5][8]

This combination makes this compound particularly well-suited for the development of Antibody-Drug Conjugates (ADCs), where a therapeutic agent is linked to an antibody for targeted delivery.[4][]

Core Concepts and Physicochemical Properties

The utility of this compound stems from two key chemical principles: the precision of click chemistry and the responsiveness of the disulfide bond.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1391914-41-2 | [1][10] |

| Molecular Formula | C₇H₁₂O₂S₂ | [1][][10] |

| Molecular Weight | 192.30 g/mol | [1][] |

| Purity | >96-98% (Typical) | [][10] |

| Canonical SMILES | C#CCOCCSSCCO | [1][] |

| Solubility | Soluble in DMSO and other polar organic solvents | [] |

| Storage | Store at -20°C, keep dry and protected from light | [] |

The Click Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful ligation reaction that forms a stable triazole ring from the reaction between an alkyne (the propargyl group) and an azide-functionalized molecule.[11][12] This reaction is highly specific, rapid, and high-yielding, and it can be performed in aqueous, biocompatible conditions, making it ideal for modifying sensitive biomolecules.[13][14] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][15]

The Release Mechanism: Reductive Disulfide Cleavage

The disulfide bond is a key feature for controlled drug delivery.[7] The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space or bloodstream.[6][7] This concentration gradient allows a conjugate linked by this compound to remain stable in circulation. Upon internalization into a target cell, the high GSH concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the conjugated payload.[5]

Experimental Workflow and Protocols

Successful bioconjugation using this compound requires careful planning and execution of the CuAAC reaction.

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for conjugating an azide-modified biomolecule with this compound. Optimization may be required based on the specific reactants.

1. Preparation of Stock Solutions:

-

Azide-Modified Biomolecule: Prepare at a concentration of 1-10 mg/mL in a copper-compatible buffer (e.g., PBS, pH 7.4).

-

This compound (or Linker-Payload): Dissolve in a suitable solvent like DMSO to a stock concentration of 10-20 mM.

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[16]

-

Ligand (e.g., THPTA): Prepare a 200 mM stock solution in deionized water. The ligand stabilizes the Cu(I) ion and improves reaction efficiency.[12][16]

-

Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use as it is prone to oxidation.[16]

2. Reaction Setup:

-

In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[15][16] Let it stand for 2-3 minutes.

-

In a separate reaction tube, add the azide-modified biomolecule.

-

Add the this compound reagent. A 2 to 10-fold molar excess over the biomolecule is a common starting point.[15]

-

Add the catalyst premix to the reaction tube. The final concentration of copper can range from 0.1 to 1 mM.

3. Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[15]

-

Gently mix the solution. Protect the reaction from light.

-

Incubate at room temperature for 4 to 16 hours.[11] Reaction progress can be monitored by LC-MS if desired.

4. Purification and Analysis:

-

Once the reaction is complete, remove unreacted small molecules and the copper catalyst using a desalting column or dialysis.

-

Analyze the final conjugate using appropriate methods such as LC-MS to confirm mass and SDS-PAGE to observe the shift in molecular weight.

Typical Reagents for CuAAC

| Reagent | Role | Typical Final Concentration |

| Copper(II) Sulfate (CuSO₄) | Copper source (pre-catalyst) | 0.1 - 1 mM |

| Sodium Ascorbate | Reducing agent (forms active Cu(I) catalyst) | 5 mM |

| THPTA | Ligand (stabilizes Cu(I), accelerates reaction) | 0.5 - 5 mM |

| Azide-Molecule | Reaction partner for the alkyne | 1-10 mg/mL |

| Alkyne-Linker | Reaction partner for the azide (B81097) (this compound) | 2-10x molar excess |

| Buffer | Maintains pH, provides reaction medium | PBS, pH 7.4 |

Quantitative Reaction Data

While yields are highly dependent on the specific substrates and conditions, the CuAAC reaction is known for its high efficiency. The table below presents representative yield data from studies involving PEG conjugation via click chemistry.

| Reactants | Reaction Conditions | Yield | Reference(s) |

| Benzyl azide + Phenyl acetylene | Cu(I) catalyst | 73% | [17] |

| mPEG-alkyne + Azide-coumarin | scCO₂, 130 bar, 35°C, 24h | 82.3% | [18] |

| mPEG-alkyne + Azide-coumarin | scCO₂, 130 bar, 35°C, 48h | 87.1% | [18] |

Application Spotlight: Intracellular Drug Delivery

The premier application of this compound is in the construction of redox-responsive ADCs. An ADC is a tripartite molecule: a selective antibody, a potent cytotoxic payload, and a linker connecting them. The linker's properties are critical for the ADC's success.

The workflow is as follows:

-

Targeting: The antibody component of the ADC selectively binds to an antigen that is overexpressed on tumor cells.

-

Internalization: The entire ADC is internalized by the cancer cell, typically via endocytosis.

-

Cleavage and Release: Inside the cell, the high concentration of glutathione attacks and reduces the disulfide bond in the linker.[7] This cleavage event liberates the cytotoxic payload from the antibody.

-

Action: The freed drug can then exert its therapeutic effect, inducing apoptosis in the cancer cell while having minimal impact on healthy tissues.

Conclusion

This compound is a powerful and versatile chemical tool for researchers engaged in drug development and advanced bioconjugation. Its trifunctional nature—combining a click-reactive alkyne, a redox-sensitive disulfide bond, and a modifiable alcohol group—provides a robust platform for creating sophisticated, stimulus-responsive systems. By mastering the principles of the CuAAC reaction and understanding the cleavage mechanism, scientists can effectively leverage this linker to build next-generation targeted therapeutics and advanced biomaterials.

References

- 1. This compound | 1391914-41-2 | RFC91441 [biosynth.com]

- 2. This compound, 1391914-41-2 | BroadPharm [broadpharm.com]

- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design of controlled drug delivery system based on disulfide cleavage trigger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jenabioscience.com [jenabioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the ability to precisely control the physicochemical properties of biomolecules is paramount. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone technology, offering a versatile solution to enhance the solubility, stability, and pharmacokinetic profiles of peptides, proteins, antibodies, and small molecule drugs. The inherent hydrophilicity of the PEG polymer chain is central to these advantages. This in-depth technical guide explores the core principles of PEG linker hydrophilicity, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their application.

The fundamental hydrophilicity of PEG linkers stems from the repeating ethylene (B1197577) oxide units (-CH2-CH2-O-). The ether oxygen atoms readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule.[1] This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, reduces non-specific binding, and significantly improves aqueous solubility.[1][2]

Core Applications Driven by Hydrophilicity

The strategic application of PEG linkers offers a multitude of benefits, primarily revolving around their hydrophilic nature:

-

Enhanced Solubility and Stability: PEGylation can dramatically increase the water solubility of hydrophobic drugs, making them suitable for intravenous administration.[1][3] This is particularly crucial for many potent cytotoxic payloads used in Antibody-Drug Conjugates (ADCs). The hydration shell also enhances the stability of the conjugate.[1][3]

-

Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, leading to a longer circulation half-life in the bloodstream.[1][2] This allows for less frequent dosing and sustained therapeutic effect.

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chain can mask epitopes on the surface of proteins and other biologics, reducing their potential to elicit an immune response.[1][4]

-

Decreased Non-Specific Binding: In both in vitro and in vivo settings, PEGylated surfaces and molecules exhibit significantly reduced non-specific binding of proteins and cells.[5][6] This is critical for improving the signal-to-noise ratio in diagnostic assays and for minimizing off-target effects in therapeutics.

-

Increased Drug-to-Antibody Ratio (DAR) in ADCs: Hydrophilic PEG linkers can mitigate the aggregation often seen with hydrophobic drug-linker combinations, allowing for the attachment of a higher number of drug molecules to an antibody without compromising its stability and solubility.[2][4]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of PEGylated surfaces and conjugates can be quantified through various analytical techniques. The following tables summarize key quantitative data.

Table 1: Water Contact Angle of PEGylated Surfaces

Water contact angle is a direct measure of surface wettability. A lower contact angle indicates a more hydrophilic surface. The data below illustrates the effect of PEGylation on the hydrophilicity of a surface.

| Surface | PEG Molecular Weight (Da) | Water Contact Angle (°) | Reference |

| Bare Polysulfone | N/A | ~65-70 | [7] |

| Polysulfone with 1.5 wt% PEG | N/A | ~55 | [7] |

| Bare PDMS | N/A | ~110 | [8] |

| Oxygen-plasma treated PDMS | N/A | <10 | [8] |

| PEG-functionalized PVA/PAA film | N/A | ~20-30 | [9] |

| Nanostructured PEG (Cassie state) | N/A | >90 | [10] |

Note: Contact angles can be influenced by the underlying substrate, PEG grafting density, and measurement conditions.

Table 2: Impact of PEGylation on Protein Adsorption

The protein-repellent properties of PEG are a direct consequence of its hydrophilicity. The following table provides an example of how PEG surface density affects protein adsorption.

| Surface | PEG Grafting Ratio (Lysine:PEG) | Adsorbed Myoglobin (ng/cm²) | Adsorbed Fibrinogen (ng/cm²) | Reference |

| Bare Niobium Oxide | N/A | ~150 | ~450 | [2] |

| PLL-g-PEG on Niobium Oxide | 3.5 | <10 | <10 | [2] |

| PLL-g-PEG on Niobium Oxide | 8.0 | ~50 | ~100 | [2] |

Note: Lower grafting ratios correspond to higher PEG chain surface density.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Water Contact Angle

This protocol describes the sessile drop method for determining the static contact angle of a water droplet on a PEGylated surface.

1.1. Materials and Equipment:

-

Contact angle goniometer with a high-resolution camera and analysis software.

-

Syringe with a flat-tipped needle for dispensing droplets.

-

High-purity water (e.g., Milli-Q).

-

PEGylated substrate and a non-PEGylated control substrate.

-

Clean, vibration-free work surface.

1.2. Procedure:

-

Ensure the substrate surface is clean, dry, and free of contaminants.

-

Place the substrate on the sample stage of the goniometer.

-

Fill the syringe with high-purity water, ensuring no air bubbles are present.

-

Carefully dispense a small droplet (typically 2-5 µL) of water onto the substrate surface.

-

Allow the droplet to equilibrate for 30-60 seconds.

-

Capture a high-resolution image of the droplet profile.

-

Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility.

-

Report the average contact angle and standard deviation.

Analysis of PEGylated Proteins by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the separation and analysis of PEGylated proteins from their unmodified counterparts.

2.1. Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase column suitable for protein separation (e.g., C4 or C18, 300 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

PEGylated protein sample and unmodified protein standard.

2.2. Procedure:

-

Prepare mobile phases and degas them thoroughly.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

-

Dissolve the PEGylated protein sample and the unmodified protein standard in Mobile Phase A.

-

Inject a known amount of the sample (e.g., 10-20 µg) onto the column.

-

Run a linear gradient of Mobile Phase B to elute the proteins. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Analyze the resulting chromatogram to determine the retention times and peak areas of the unmodified protein and the PEGylated species. PEGylation generally increases the retention time on reversed-phase columns.[11]

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the DAR of ADCs, as it can separate species with different numbers of conjugated drugs.

3.1. Materials and Equipment:

-

HPLC system with a UV detector.

-

HIC column (e.g., Butyl or Phenyl).

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

-

ADC sample.

3.2. Procedure:

-

Prepare and degas the mobile phases.

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of approximately 0.5-1.0 mL/min.[12]

-

Inject the ADC sample (typically 10-50 µg).[12]

-

Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[12]

-

Monitor the elution at 280 nm.

-

The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to the increased hydrophobicity from the conjugated payload.

-

Integrate the peak areas for each species to calculate the relative abundance and the average DAR.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships underlying the benefits of PEG linker hydrophilicity.

Conclusion

The hydrophilicity of PEG linkers is a powerful attribute that can be leveraged to overcome numerous challenges in drug development and research. By enhancing solubility, stability, and pharmacokinetic profiles, while simultaneously reducing non-specific binding and immunogenicity, PEGylation has become an indispensable tool. A thorough understanding of the principles outlined in this guide, coupled with the application of the described quantitative and analytical methodologies, will enable researchers to rationally design and optimize PEGylated molecules for a wide range of applications, ultimately leading to more effective and safer therapeutics and diagnostics.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blob.phenomenex.com [blob.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Propargyl-PEG1-SS-alcohol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for Propargyl-PEG1-SS-alcohol, a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of antibody-drug conjugates (ADCs). Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on its constituent functional groups—the propargyl group and the disulfide linker—and structurally related molecules. It is imperative to note that while this document offers guidance, it is not a substitute for a formal risk assessment and the implementation of rigorous laboratory safety protocols.

Introduction

This compound is a specialized chemical reagent employed in the field of bioconjugation, particularly in the construction of ADCs.[1][2] Its unique structure, featuring a terminal propargyl group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cleavable disulfide bond for targeted payload release, and a terminal alcohol for further functionalization, makes it a versatile tool in drug delivery research.[3][4] Understanding the safety profile and proper handling of this compound is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1391914-41-2 | [4] |

| Molecular Formula | C₇H₁₂O₂S₂ | [4] |

| Molecular Weight | 192.3 g/mol | [4] |

| Appearance | Not specified (likely a liquid or solid) | - |

| Boiling Point | Not determined | - |

| Flash Point | Not determined | - |

| Solubility | Soluble in DMSO | Supplier Data |

| Storage | Store at -20°C | Supplier Data |

Hazard Identification and Safety Precautions

Given the lack of a specific SDS for this compound, a conservative approach to safety is warranted, drawing upon the known hazards of its primary reactive moiety, the propargyl group, as informed by the safety data for propargyl alcohol.

3.1. Hazards of the Propargyl Group

Propargyl alcohol is a flammable, toxic, and corrosive substance.[5][6] The propargyl group in this compound should be treated with similar caution.

-

Flammability: Propargyl alcohol has a flash point of 33°C, and its vapors can form explosive mixtures with air.[5] Therefore, this compound should be handled away from open flames, sparks, and other sources of ignition.[5]

-

Toxicity: Propargyl alcohol is toxic if inhaled, ingested, or absorbed through the skin.[5][6] It can cause irritation to the skin, eyes, and respiratory tract.[5] Prolonged or repeated exposure may cause damage to the liver and kidneys.[6]

-

Corrosivity: Propargyl alcohol can cause severe skin and eye burns.[5]

3.2. Hazards of the Disulfide Linker

The disulfide bond is relatively stable under normal laboratory conditions but is designed to be cleaved in a reducing environment, such as within a cell. While the disulfide linkage itself is not considered a primary hazard, its cleavage can release the conjugated payload, which may be cytotoxic.

3.3. Personal Protective Equipment (PPE)

Based on the hazards of propargyl alcohol, the following minimum PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling and Storage

-

Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or mists. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7] The recommended storage temperature from suppliers is -20°C.

Experimental Protocols

The following are generalized protocols for the use of propargyl-PEG linkers in bioconjugation. These should be adapted and optimized for the specific application of this compound.

5.1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the reaction of the propargyl group of this compound with an azide-containing molecule.

-

Preparation of Reagents:

-

Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, water, or a mixture).

-

Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), or a pre-formed copper(I) complex.

-

Prepare a stock solution of a copper ligand, such as TBTA, to stabilize the copper(I) catalyst.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule and this compound.

-

Add the copper ligand solution.

-

Add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) state.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

The reaction time can vary from a few minutes to several hours, depending on the specific reactants.

-

-

Purification:

-

The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

-

5.2. General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general workflow for creating an ADC using this compound.

-

Antibody Modification: Introduce an azide (B81097) group onto the antibody through chemical modification of amino acid side chains (e.g., lysine (B10760008) or cysteine).

-

Linker-Payload Conjugation: If the payload does not already contain a compatible functional group, it may need to be derivatized.

-

Click Reaction: React the azide-modified antibody with this compound using the CuAAC protocol described above.

-

Payload Attachment: The terminal alcohol of the now antibody-conjugated linker can be further functionalized to attach the cytotoxic payload.

-

Purification and Characterization: The final ADC must be extensively purified to remove unreacted components and characterized to determine the drug-to-antibody ratio (DAR).[8]

Visualizations

6.1. Signaling Pathway: Intracellular Cleavage of a Disulfide-Linked ADC

Caption: Intracellular pathway of an ADC with a cleavable disulfide linker.

6.2. Experimental Workflow: Synthesis of an Antibody-Drug Conjugate

Caption: A generalized workflow for the synthesis of an ADC.

Conclusion

This compound is a valuable research tool, but its handling requires a thorough understanding of the potential hazards associated with its reactive functional groups. This technical guide provides a starting point for developing safe laboratory practices. Researchers are strongly encouraged to consult all available safety information for related compounds, perform a comprehensive risk assessment for their specific experimental setup, and adhere to all institutional and governmental safety regulations.

References

An In-depth Technical Guide to the Solubility and Stability of Propargyl-PEG1-SS-alcohol in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG1-SS-alcohol, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. Understanding these properties is paramount for the successful design and application of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

This compound is a versatile chemical tool featuring a propargyl group for "click chemistry" reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, a cleavable disulfide bond for controlled release mechanisms, and a terminal alcohol group for further functionalization.[1][2][3][4] The strategic placement of the disulfide bond allows for selective cleavage in the reducing intracellular environment, making it an ideal component for targeted drug delivery systems.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1391914-41-2 | [1] |

| Chemical Formula | C₇H₁₂O₂S₂ | [1] |

| Molecular Weight | 192.3 g/mol | [1] |

| Appearance | Not specified in search results; likely a liquid or low-melting solid | |

| Storage | Store at -20°C, keep dry and avoid sunlight | [] |

Solubility Profile

General Solubility Characteristics:

| Solvent | Predicted Solubility | Rationale |